molecular formula C8H9ClIN B1392394 4-Iodoindoline hydrochloride CAS No. 1187929-37-8

4-Iodoindoline hydrochloride

Cat. No. B1392394
CAS RN: 1187929-37-8
M. Wt: 281.52 g/mol
InChI Key: KCMCGYGGYMQFFC-UHFFFAOYSA-N
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Description

“4-Iodoindoline hydrochloride” is a chemical compound with the molecular formula C8H9ClIN . It is used for research purposes.


Synthesis Analysis

The synthesis of indoline derivatives, including “4-Iodoindoline hydrochloride”, has been a subject of research in recent years . Modern versions of classical syntheses such as the Fischer synthesis, Nenitzescu synthesis, Ullmann reaction, Leimgruber – Batcho synthesis, Reissert synthesis, Bartoli reaction, Madelung synthesis and Cadogan – Sundberg reaction are considered .


Molecular Structure Analysis

The molecular structure of “4-Iodoindoline hydrochloride” consists of a benzene ring fused with a five-membered nitrogenous ring . The molecular weight of this compound is 281.52 g/mol.


Physical And Chemical Properties Analysis

“4-Iodoindoline hydrochloride” has a density of 1.8±0.1 g/cm3, a boiling point of 300.6±31.0 °C at 760 mmHg, and a flash point of 135.6±24.8 °C . It has one hydrogen bond acceptor and one hydrogen bond donor .

Scientific Research Applications

4-Iodoindoline Hydrochloride: A Comprehensive Analysis of Scientific Research Applications:

Synthesis of Isoindole-1,3-dione Derivatives

In recent research, isoindole-1,3-dione derivatives have been synthesized via Diels–Alder reactions. These derivatives are structurally related to 4-Iodoindoline hydrochloride and may share similar reactivity patterns. Such compounds are valuable in medicinal chemistry for their potential biological activities .

Nematicidal and Insecticidal Activities

Halogenated indoles, which include compounds like 4-Iodoindoline hydrochloride, have shown potential as biocides against plant-parasitic nematodes and insects. This suggests a significant application in agricultural sciences for pest control .

Anti-HIV Activity

Indole derivatives have been synthesized and screened for anti-HIV activity against various HIV strains. While the specific activity of 4-Iodoindoline hydrochloride is not detailed, its structural similarity to these compounds suggests potential research applications in virology and therapeutic development .

Photodynamic Therapy

Research into indole derivatives for photodynamic therapy applications is ongoing. The unique properties of 4-Iodoindoline hydrochloride could make it a candidate for such studies.

Springer Link Nature Springer Open

properties

IUPAC Name

4-iodo-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8IN.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMCGYGGYMQFFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=CC=C2)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696136
Record name 4-Iodo-2,3-dihydro-1H-indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodoindoline hydrochloride

CAS RN

1187929-37-8
Record name 1H-Indole, 2,3-dihydro-4-iodo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187929-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-2,3-dihydro-1H-indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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